sodium;(2E,4E)-3-methyl-5-pyridin-3-ylpenta-2,4-dienoate
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Overview
Description
Sodium;(2E,4E)-3-methyl-5-pyridin-3-ylpenta-2,4-dienoate is a chemical compound characterized by its unique structure, which includes a pyridine ring and a conjugated diene system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;(2E,4E)-3-methyl-5-pyridin-3-ylpenta-2,4-dienoate typically involves the reaction of 3-methyl-5-pyridin-3-ylpenta-2,4-dienoic acid with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired sodium salt. The process involves the following steps:
- Dissolution of 3-methyl-5-pyridin-3-ylpenta-2,4-dienoic acid in a suitable solvent.
- Addition of sodium hydroxide to the solution.
- Stirring the reaction mixture at a specific temperature until the reaction is complete.
- Isolation and purification of the product by crystallization or other suitable methods.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as recrystallization, chromatography, or distillation may be employed.
Chemical Reactions Analysis
Types of Reactions
Sodium;(2E,4E)-3-methyl-5-pyridin-3-ylpenta-2,4-dienoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Sodium;(2E,4E)-3-methyl-5-pyridin-3-ylpenta-2,4-dienoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of sodium;(2E,4E)-3-methyl-5-pyridin-3-ylpenta-2,4-dienoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
Dodeca-2E,4E-dienoic acid isobutylamide: A compound with a similar conjugated diene system.
N-isobutyl-decanamide: Another alkylamide with similar structural features.
Uniqueness
Sodium;(2E,4E)-3-methyl-5-pyridin-3-ylpenta-2,4-dienoate is unique due to its specific combination of a pyridine ring and a conjugated diene system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
sodium;(2E,4E)-3-methyl-5-pyridin-3-ylpenta-2,4-dienoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2.Na/c1-9(7-11(13)14)4-5-10-3-2-6-12-8-10;/h2-8H,1H3,(H,13,14);/q;+1/p-1/b5-4+,9-7+; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYZBNAXQKWNNN-CAORGLCDSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)[O-])C=CC1=CN=CC=C1.[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)[O-])/C=C/C1=CN=CC=C1.[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10NNaO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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